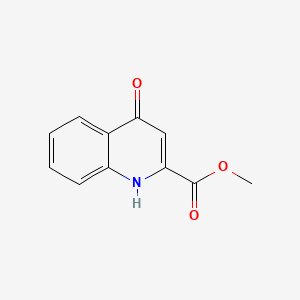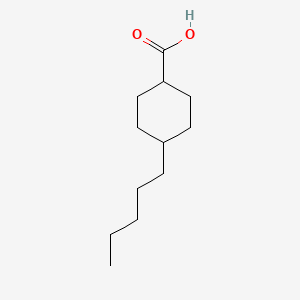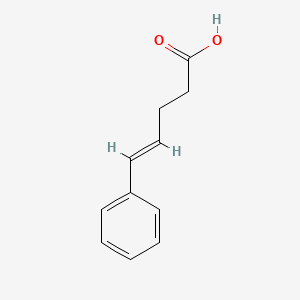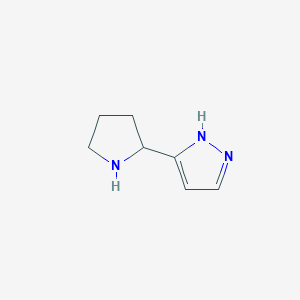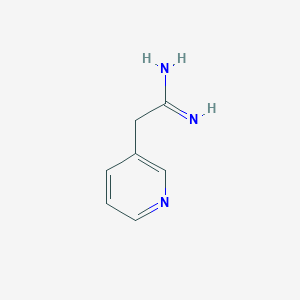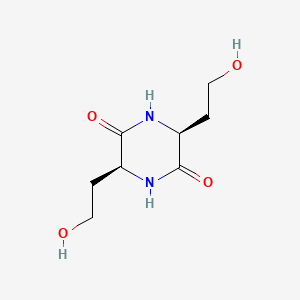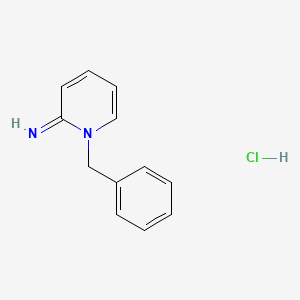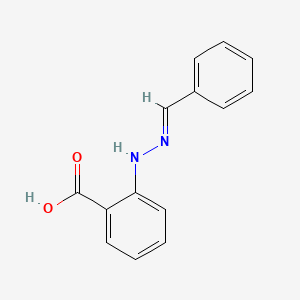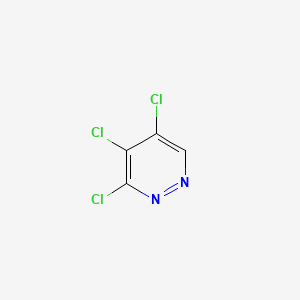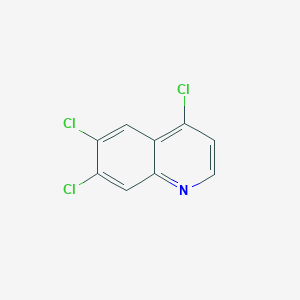
1-(Bromomethyl)-4-methylcyclohexane
Vue d'ensemble
Description
1-(Bromomethyl)-4-methylcyclohexane is a chemical compound that belongs to the class of benzene derivatives . It is used as an alkylating agent, a reagent for the synthesis of cyclopropanes, and as a catalyst for a variety of reactions.
Molecular Structure Analysis
The molecule consists of a benzene ring substituted with a bromomethyl group . The structure has been examined by electron diffraction .Chemical Reactions Analysis
This compound may polymerize in the presence of metals and some metal compounds . It is generally incompatible with other oxidizing agents such as peroxides and epoxides .Physical And Chemical Properties Analysis
This compound is a colorless liquid with lachrymatory properties . The compound is a reagent for introducing benzyl groups .Applications De Recherche Scientifique
Asymmetric Bromination
The asymmetric bromination of 4-methylcyclohexene has been studied, yielding a mixture of trans-3-cis-4- and cis-3-trans-4-dibromo-1-methylcyclohexane. This research helps understand the steric course and optical yields of such reactions, utilizing methods like polarimetry, chromatography, and NMR (Bellucci et al., 1969).
Cyclization Studies
Cyclization of 5-bromomethyl-cycloheptene and -cyclo-octene has been investigated, leading to the formation of bicyclo[3.2.1]octanes and bicyclo[4.2.1]nonanes. This provides insights into the behavior of methylenecycloalkane intermediates and the rates of cyclization reactions (Maccorquodale & Walton, 1989).
Multiplanar Cyclohexane Rings
Research on the bromination of isomeric forms of 1-carboxy-4-methylcyclohexane-1-acetic acid leading to monobromo acids and subsequent transformations provides insight into the properties of multiplanar cyclohexane rings (Desai et al., 1938).
Oxidative Expansion Studies
The reaction of 4-methyl-4-bromomethyl-2,5-cyclohexadien-1-one with tetrakis(triphenylphosphine)palladium has been explored, revealing mechanisms such as intramolecular carbometallation, rearrangement, and dehydrogenation (Nikanorov et al., 1995).
Pyrolysis and Combustion Analysis
Methylcyclohexane pyrolysis and combustion have been studied, which is important for understanding the combustion chemistry of cycloalkanes and developing kinetic models for practical fuels (Wang et al., 2014).
Conformational Equilibrium
The conformational equilibrium in 1-bromo-1-methylcyclohexane has been analyzed, contributing to the understanding of the favored conformations and structural dynamics of such compounds (Allinger & Liang, 1965).
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-4-methylcyclohexane is believed to involve the formation of a cyclopropylmethyl bromide anion, which is stabilized by the presence of the methanol solvent. This anion then reacts with the substrate to form the desired product.
Safety and Hazards
Orientations Futures
There are several future directions for research on 1-(Bromomethyl)-4-methylcyclohexane. The compound has shown promising results in various fields of research, and further studies are needed to establish its full therapeutic potential. The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies .
Propriétés
IUPAC Name |
1-(bromomethyl)-4-methylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-7-2-4-8(6-9)5-3-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJQBQWGDRNEDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541391 | |
| Record name | 1-(Bromomethyl)-4-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78507-26-3, 21857-32-9 | |
| Record name | 1-(Bromomethyl)-4-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-4-methylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



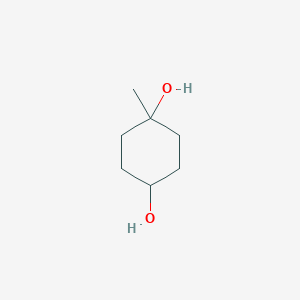
![Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate](/img/structure/B3021625.png)
![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B3021627.png)
